diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate
Overview
Description
Diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups, including an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . The thiophene ring can be introduced through condensation reactions involving sulfur and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
Diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiproliferative activities .
Medicine: It is investigated for its potential use in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the exact nature of the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and isoxazole derivatives, such as:
Diethyl 3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate:
Uniqueness
What sets diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-5-22-15(20)11-9(4)12(16(21)23-6-2)25-14(11)17-13(19)10-7-8(3)24-18-10/h7H,5-6H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMRDPPKMDRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NOC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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